molecular formula C22H25N5O2 B6452725 1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 2549029-35-6

1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B6452725
CAS No.: 2549029-35-6
M. Wt: 391.5 g/mol
InChI Key: HDXNCMSLVYEVMG-UHFFFAOYSA-N
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Description

1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using cyclobutyl derivatives.

    Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of urea derivatives with phenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under reflux conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring.

    Imidazolidine-2,4-dione Derivatives: Compounds like thalidomide and lenalidomide share the imidazolidine-2,4-dione structure.

Uniqueness

1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is unique due to its combination of three distinct pharmacophoric moieties, which may confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c28-21-14-26(22(29)27(21)18-7-2-1-3-8-18)17-9-11-25(12-10-17)20-13-19(23-15-24-20)16-5-4-6-16/h1-3,7-8,13,15-17H,4-6,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXNCMSLVYEVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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